五氟化锑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

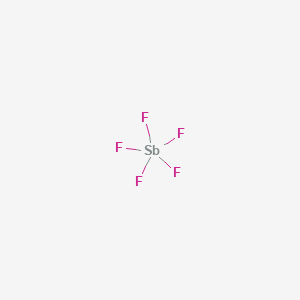

Antimony pentafluoride is an inorganic compound with the chemical formula SbF₅. It is a colorless, viscous liquid known for its strong Lewis acidity. This compound is a key component of the superacid fluoroantimonic acid, which is formed by mixing antimony pentafluoride with hydrogen fluoride in a 1:1 ratio . Antimony pentafluoride is notable for its ability to react with almost all known compounds, making it a valuable reagent in various chemical processes .

科学研究应用

Antimony pentafluoride has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in the preparation of organo-fluorine compounds.

Industrial Production: It has been used in the industrial production of chlorofluorocarbons (CFCs) as a catalyst under homogeneous conditions.

Material Science: It is used in the synthesis of various materials, including porous metal fluorides.

作用机制

Target of Action

Antimony pentafluoride (SbF5) is a strong Lewis acid . It is known for its ability to react with almost all known compounds . Its primary targets are organic compounds, which it can protonate and dissolve .

Mode of Action

Antimony pentafluoride interacts with its targets by acting as a strong Lewis acid . It can protonate and dissolve almost all organic compounds . This strong Lewis acid is notable for its ability to react violently with water, attack the skin and eyes, and corrode metals .

Biochemical Pathways

It is known that sbf5 can oxidize oxygen in the presence of fluorine . It can also make very strong acids when mixed with hydrogen fluoride .

Pharmacokinetics

It is known that sbf5 is extremely toxic, corrosive, and hazardous to health . It releases hydrofluoric acid upon contact with water and biological tissues .

Result of Action

The result of antimony pentafluoride’s action is the formation of strong acids when mixed with hydrogen fluoride . It can also cause severe burns upon contact with eyes or skin . It is extremely toxic and can be lethal .

Action Environment

Antimony pentafluoride is reactive in various environments. It reacts violently with water to form poisonous hydrogen fluoride fumes . If confined and wet, it can cause an explosion . It may cause fire in contact with combustible material . It is also known to be highly reactive in air, forming small amounts of hydrogen fluoride . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.

准备方法

Antimony pentafluoride can be synthesized through several methods:

- One common method involves the reaction of antimony pentachloride with anhydrous hydrogen fluoride:

Reaction with Hydrogen Fluoride: SbCl5+5HF→SbF5+5HCl

Fluorination of Antimony Trifluoride: Another method involves the fluorination of antimony trifluoride with fluorine gas.

These methods are typically conducted under controlled conditions to ensure the purity and yield of the product.

化学反应分析

Antimony pentafluoride undergoes various types of chemical reactions, including:

Oxidation: It is an extremely powerful oxidizing agent and can oxidize oxygen in the presence of fluorine.

Substitution: It can react with many compounds, often releasing dangerous hydrogen fluoride.

Common reagents used in these reactions include hydrogen fluoride and fluorine gas. The major products formed from these reactions depend on the specific reactants involved.

相似化合物的比较

Antimony pentafluoride can be compared with other pentafluorides such as:

- Phosphorus Pentafluoride (PF₅)

- Arsenic Pentafluoride (AsF₅)

- Bismuth Pentafluoride (BiF₅)

While all these compounds are strong Lewis acids, antimony pentafluoride is unique in its ability to form superacids and its extreme reactivity with a wide range of compounds .

属性

CAS 编号 |

7783-70-2 |

|---|---|

分子式 |

F5Sb |

分子量 |

216.752 g/mol |

IUPAC 名称 |

antimony(5+);pentafluoride |

InChI |

InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

InChI 键 |

VBVBHWZYQGJZLR-UHFFFAOYSA-I |

SMILES |

F[Sb](F)(F)(F)F |

规范 SMILES |

[F-].[F-].[F-].[F-].[F-].[Sb+5] |

沸点 |

286 °F at 760 mm Hg (EPA, 1998) 141 °C |

颜色/形态 |

Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

密度 |

3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |

熔点 |

47 °F (EPA, 1998) 8.3 °C |

Key on ui other cas no. |

7783-70-2 |

物理描述 |

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |

同义词 |

antimony pentafluoride SbF5 cpd |

蒸汽压力 |

Vapor pressure, kPa at 25 °C: 1.33 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)

![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)